Product packaging for 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine(Cat. No.:)

3-(m-Tolyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11733955
M. Wt: 175.19 g/mol
InChI Key: ZNLNSXUTISVCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(m-Tolyl)-1,2,4-oxadiazol-5-amine is a high-purity chemical compound provided for research and development purposes. With the CAS number 1225814-36-7 and a molecular formula of C9H9N3O, it has a molecular weight of 175.19 g/mol . This compound belongs to the 1,2,4-oxadiazole family, a class of heterocyclic structures known for their significant utility in scientific research. The 1,2,4-oxadiazole scaffold is frequently investigated as a key building block in medicinal chemistry and agrochemical science . Researchers value this and related structures for their potential as intermediates in the synthesis of more complex molecules aimed at biological activity. As such, this compound serves as a versatile precursor in discovery programs for novel pharmaceuticals and crop protection agents . This product is intended for use in a controlled laboratory environment by qualified personnel. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B11733955 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

ZNLNSXUTISVCFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)N

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of 3 M Tolyl 1,2,4 Oxadiazol 5 Amine

Elucidation of Reaction Mechanisms in the Formation of 1,2,4-Oxadiazoles

The synthesis of the 1,2,4-oxadiazole (B8745197) ring, including derivatives like 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine, is primarily achieved through two well-established pathways: the cyclization of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.itnih.govresearchgate.net

The most prevalent method involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov This route consists of two main stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclization-dehydration step to yield the final 1,2,4-oxadiazole ring. researchgate.netnih.gov Another common approach is the intermolecular cyclodehydration of an amidoxime with an aldehyde, which proceeds through an oxidative dehydrogenation step. nih.gov

A mechanistically distinct route is the [3+2] cycloaddition between a nitrile and a nitrile oxide. researchgate.net This method, however, can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize. nih.gov

The specific intermediates formed during the synthesis of 1,2,4-oxadiazoles depend on the chosen reaction pathway.

O-Acylamidoximes: In the reaction between amidoximes and carboxylic acids or their derivatives, the O-acylamidoxime is a crucial intermediate that can, under certain conditions, be isolated. chim.itacs.org The stability and reactivity of this intermediate are key to the successful formation of the oxadiazole ring.

4,5-Dihydro-1,2,4-oxadiazoles: When aldehydes are used as the acylating agent, the reaction with an amidoxime can lead to the formation of a 4,5-dihydro-1,2,4-oxadiazole intermediate. This non-aromatic precursor is then oxidized in a subsequent step to afford the final 1,2,4-oxadiazole. rsc.org

Nitrile Oxides: In the 1,3-dipolar cycloaddition pathway, nitrile oxides are generated in situ, often from the dehydration of α-nitroketones or other precursors. organic-chemistry.org These highly reactive species are the key dipolar component that reacts with a nitrile to form the heterocyclic ring.

Open-Chain Intermediates: Photochemical rearrangements of the 1,2,4-oxadiazole ring are known to proceed through reactive open-chain intermediates that can have zwitterionic, bi-radical, or nitrene-like characteristics. chim.it Similarly, the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism involves the formation of an open-chain species following nucleophilic attack on the ring. chim.itresearchgate.net

Table 1: Key Intermediates in 1,2,4-Oxadiazole Synthesis

Intermediate Type Precursors Reaction Pathway Reference
O-Acylamidoxime Amidoxime + Carboxylic Acid/Derivative Amidoxime Acylation & Cyclization chim.itacs.org
4,5-Dihydro-1,2,4-oxadiazole Amidoxime + Aldehyde Amidoxime Condensation & Oxidation rsc.org
Nitrile Oxide α-Nitroketone / Aldoxime Halide 1,3-Dipolar Cycloaddition organic-chemistry.org
Open-Chain Species 1,2,4-Oxadiazole Photochemical/ANRORC Rearrangement chim.itresearchgate.net

Kinetic studies provide insight into the factors governing the rate of 1,2,4-oxadiazole formation. Research on the cyclization of O-acylamidoximes has shown that the reaction proceeds at elevated temperatures (100–145°C) in solvents like diphenyl ether. researchgate.net The rate of the dehydration step to form the final ring from O-aroyl-β-aminopropioamidoximes has been found to be dependent on the electronic nature of the substituents on the aroyl group. researchgate.net Electron-withdrawing groups can influence the electrophilicity of the carbonyl carbon, affecting the rate of intramolecular nucleophilic attack by the oxime nitrogen. While specific kinetic data for this compound is not available, the electronic properties of the m-tolyl and amine substituents would similarly be expected to influence the kinetics of its formation.

The conditions under which 1,2,4-oxadiazoles are synthesized can significantly impact the reaction mechanism, efficiency, and yield.

Thermal and Microwave Activation: Many cyclization reactions to form the oxadiazole ring require thermal energy. nih.gov Microwave irradiation has been successfully employed to accelerate these reactions, often leading to shorter reaction times and higher yields compared to conventional heating. chim.itnih.govacs.org

Catalysis: A variety of catalysts can facilitate the formation of the 1,2,4-oxadiazole ring.

Acid Catalysis: Lewis acids such as PTSA-ZnCl₂ have been used as mild and efficient catalysts for the reaction between amidoximes and nitriles. organic-chemistry.org

Metal Catalysis: Iron(III) nitrate (B79036) can mediate the synthesis from alkynes and nitriles, proceeding through nitrile oxide intermediates. organic-chemistry.org Platinum(IV) catalysts have been shown to promote the 1,3-dipolar cycloaddition under mild conditions. nih.gov

Carbocatalysis: Graphene oxide has been demonstrated to act as a dual-role, metal-free catalyst, facilitating the synthesis through its acidic and oxidative properties. nih.gov

Reaction Medium: The choice of solvent and base is critical. The use of a superbasic medium, such as NaOH in DMSO, allows for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and methyl or ethyl esters. nih.govmdpi.com This approach avoids the need for high temperatures, which can be a limitation for sensitive substrates. nih.gov

Table 2: Catalysts and Conditions for 1,2,4-Oxadiazole Synthesis

Catalyst/Condition Reactants Role/Mechanism Reference
Microwave Irradiation Carboxylic Acids + Amidoximes Rate acceleration acs.org
PTSA-ZnCl₂ Amidoximes + Nitriles Mild acid catalysis organic-chemistry.org
Graphene Oxide (GO) Amidoximes + Aldehydes Metal-free acid/oxidative catalysis nih.gov
Iron(III) Nitrate Alkynes + Nitriles Mediates formation of nitrile oxide intermediate organic-chemistry.org
NaOH/DMSO Amidoximes + Esters Superbase medium for room temperature synthesis nih.govmdpi.com

Reactivity of the 1,2,4-Oxadiazole Ring System

The reactivity of the 1,2,4-oxadiazole ring is defined by its electronic structure, which is characterized by relatively low aromaticity and a labile O-N bond. chim.itresearchgate.net This makes the ring susceptible to reduction and various rearrangement reactions. The carbon atoms at positions C3 and C5 are electrophilic, while the nitrogen atom at N4 exhibits nucleophilic character and is a site for protonation. chim.itbeilstein-journals.org

The substitution pattern on the 1,2,4-oxadiazole ring is highly regioselective.

Electrophilic Substitution: The C3 and C5 positions of the ring are generally considered inert to common electrophilic substitution reactions like nitration, halogenation, or acylation due to the electron-poor nature of the heterocyclic system. chemicalbook.com An exception is the electrophilic mercuration that can occur at the C5 position in 5-unsubstituted 1,2,4-oxadiazoles. chemicalbook.com

Nucleophilic Substitution: In contrast, the C3 and C5 positions are susceptible to nucleophilic attack. chemicalbook.comnih.gov This is the primary pathway for modifying the oxadiazole core. The electron-withdrawing effect of the ring is more pronounced at the C5 position than at the C3 position, often making C5 more reactive towards nucleophiles. nih.gov For this compound, the presence of the amine group at C5 and the m-tolyl group at C3 dictates the substitution chemistry. A leaving group at either position could potentially be displaced by a strong nucleophile.

The inherent strain and weak O-N bond in the 1,2,4-oxadiazole ring make it a versatile precursor for the synthesis of other heterocyclic systems through ring-opening and rearrangement reactions. chim.itresearchgate.net

Ring-Opening Reactions:

Reductive Cleavage: The O-N bond can be cleaved under reductive conditions. This has been observed in metabolic studies where the 1,2,4-oxadiazole ring is opened reductively under anaerobic conditions in the liver. nih.gov

Base/Thermal Induced Opening: Monosubstituted 1,2,4-oxadiazoles, in particular, are susceptible to ring-opening under basic or thermal conditions, often leading to the formation of nitriles. researchgate.net

Photochemical Opening: Irradiation with UV light can induce the cleavage of the O-N bond, generating reactive open-chain intermediates that can react with the solvent or rearrange. chim.itrsc.org

Ring-Closing Transformations (Rearrangements):

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement involving an internal nucleophilic attack by a side-chain atom onto the N2 position of the oxadiazole ring, with the oxygen atom acting as a leaving group. This process transforms the 1,2,4-oxadiazole into a variety of other five-membered heterocycles, such as 1,2,3-triazoles or imidazoles, depending on the structure of the side chain. chim.it

ANRORC Mechanism: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) is another key transformation. It is initiated by a nucleophilic attack, typically at the C5 position, leading to the opening of the oxadiazole ring. The resulting intermediate then undergoes a subsequent intramolecular cyclization to form a new, often more stable, heterocyclic ring. chim.itresearchgate.net

Photochemical Isomerization: Upon irradiation, 1,2,4-oxadiazoles can rearrange to their more stable 1,3,4-oxadiazole (B1194373) isomers or to regioisomeric 1,2,4-oxadiazoles. chim.it These transformations likely proceed via a "ring contraction-ring expansion" (RCE) or an "internal-cyclization isomerization" (ICI) route, respectively. chim.it

Chemical Reactivity of the 5-Amino Group and the m-Tolyl Substituent

The reactivity of this compound is a subject of interest in medicinal and materials chemistry due to the versatile nature of the 1,2,4-oxadiazole ring and its substituents. The 5-amino group, in particular, plays a crucial role in the molecule's chemical interactions, while the m-tolyl group provides steric and electronic modulation.

The 5-amino group of the 1,2,4-oxadiazole ring system generally exhibits nucleophilic properties. The nitrogen atom of the amino group possesses a lone pair of electrons, making it a potential site for electrophilic attack. However, the nucleophilicity of this exocyclic amino group can be influenced by the electronic nature of the 1,2,4-oxadiazole ring itself. The 1,2,4-oxadiazole ring is considered to be electron-deficient, which can lead to a decrease in the nucleophilicity of the attached amino group due to delocalization of the lone pair into the ring system.

Studies on related 5-amino-1,2,4-oxadiazole (B13162853) derivatives have shown that the amino group can participate in various reactions. For example, the synthesis of 5-amino-substituted 1,2,4-oxadiazoles can be achieved through the reaction of amidoximes with carbodiimides, where the amino group is introduced as part of the cyclization process. researchgate.net Furthermore, 2-methyl-5-amino-1,2,4-oxadiazolium bromides have been shown to be highly activated towards nucleophilic attack, indicating that the amino group can modulate the reactivity of the heterocyclic core. rsc.org

Table 1: General Reactivity of the 5-Amino Group in 1,2,4-Oxadiazoles

Reaction TypeReagent/ConditionProduct TypeReference
Nucleophilic AdditionElectrophilesSubstituted amines rsc.org
CyclizationCarbodiimides5-Amino-1,2,4-oxadiazoles researchgate.net

It is important to note that while these general principles apply, the specific nucleophilic reactivity and basic character of the 5-amino group in this compound would require dedicated experimental investigation for precise quantification.

Direct C-H functionalization reactions adjacent to the amino group on the 1,2,4-oxadiazole ring are not extensively documented in the scientific literature for this compound or closely related analogues. C-H activation is a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, but its application to specific positions on the 1,2,4-oxadiazole core, particularly in the presence of a directing amino group, remains a developing area of research.

While there is a lack of specific examples for C-H functionalization at the C4-position of the tolyl ring or the methyl group of the tolyl substituent, which are adjacent to the point of attachment to the oxadiazole, general principles of C-H activation could be considered. The presence of the amino group could potentially direct metallo-catalysts to nearby C-H bonds, but the inherent reactivity of the 1,2,4-oxadiazole ring and potential catalyst inhibition by the nitrogen and oxygen heteroatoms would need to be carefully considered.

For comparative purposes, palladium-catalyzed C-H activation has been successfully employed in the synthesis of other heterocyclic systems like oxazoles from simple arenes and nitriles. rsc.org However, the reaction conditions and substrate scope for such transformations would likely need significant optimization for successful application to a substituted 5-amino-1,2,4-oxadiazole. The exploration of C-H functionalization reactions on this scaffold represents a potential avenue for future research to enable the synthesis of novel derivatives with modified properties.

Electronic Effects: The methyl group of the tolyl substituent is an electron-donating group (EDG) through an inductive effect. This can influence the electron density of the 1,2,4-oxadiazole ring. An increase in electron density on the ring could potentially affect the acidity of the N-H protons of the amino group and the nucleophilicity of the ring nitrogen atoms. In related systems, the electronic nature of substituents on the phenyl ring has been shown to be a critical factor in determining the reaction outcomes. For instance, in the study of 5-aryl-1,3,4-oxadiazol-2-amines, a para-methyl substituent (p-tolyl) was found to be optimal for certain biological activities, suggesting a favorable electronic contribution. nih.gov The meta-position of the methyl group in this compound would lead to a different pattern of electronic influence compared to ortho- or para-substituents due to the differences in resonance and inductive effects.

Steric Effects: The m-tolyl group also introduces steric bulk around the 3-position of the oxadiazole ring. This steric hindrance can influence the approach of reagents to the adjacent atoms, potentially affecting reaction rates and regioselectivity. For example, in the synthesis of oxadiazoles, the steric hindrance of ortho-substituted benzoic acids was found to impact the reaction yield. otterbein.edu The meta-position of the methyl group provides a moderate level of steric hindrance compared to the more encumbering ortho-substituent. This can be advantageous in directing reactions to other, less hindered parts of the molecule or in fine-tuning the binding affinity of the molecule to a biological target.

Table 2: Influence of the m-Tolyl Substituent on Molecular Reactivity

EffectDescriptionPotential Impact on Reactivity
Electronic (Inductive)The methyl group is electron-donating.May increase electron density on the oxadiazole ring, potentially affecting the basicity of the amino group and the nucleophilicity of the ring nitrogens.
StericThe tolyl group introduces bulk at the 3-position.Can hinder the approach of reactants to the 3-position and adjacent atoms, influencing reaction rates and selectivity.

Advanced Spectroscopic, Spectrometric, and Crystallographic Characterization of 3 M Tolyl 1,2,4 Oxadiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.comufv.br

NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

High-Resolution 1H and 13C NMR Spectroscopy of the Oxadiazole and m-Tolyl Moieties

High-resolution ¹H and ¹³C NMR spectroscopy provides the initial and most crucial data for the structural confirmation of 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the m-tolyl group and the amine group. The aromatic protons of the m-tolyl ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern. The methyl protons of the tolyl group will present as a singlet in the upfield region, around 2.4 ppm. The amine (NH₂) protons are expected to show a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

The ¹³C NMR spectrum will complement the proton data, showing characteristic signals for the carbon atoms of the 1,2,4-oxadiazole (B8745197) ring and the m-tolyl substituent. The quaternary carbons of the oxadiazole ring are expected at the lower field, typically in the range of 160-180 ppm. nih.gov The carbons of the m-tolyl ring will resonate in the aromatic region (120-140 ppm), with the methyl carbon appearing at a much higher field (around 21 ppm).

Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (m-tolyl)7.0 - 8.0Multiplet
Amine-H (NH₂)Variable (e.g., 5.0-6.0)Broad Singlet
Methyl-H (CH₃)~2.4Singlet

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonsExpected Chemical Shift (δ, ppm)
C5 (Oxadiazole)~170
C3 (Oxadiazole)~165
Aromatic C-ipso (C-C₃H₇)~140
Aromatic C-H (m-tolyl)125-135
Aromatic C-ipso (C-Oxadiazole)~120
Methyl C (CH₃)~21

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the m-tolyl group and the 1,2,4-oxadiazole ring, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in confirming the coupling network of the aromatic protons on the m-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It allows for the direct assignment of the carbon signals for all protonated carbons in the m-tolyl ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC would show correlations between the aromatic protons of the tolyl ring and the C3 carbon of the oxadiazole ring, confirming their connectivity. It would also show correlations between the methyl protons and the aromatic carbons of the tolyl ring.

The collective data from these 2D NMR experiments provide irrefutable evidence for the proposed structure of this compound. acs.orgnih.gov

Dynamic NMR Studies of Conformational Changes and Restricted Rotations

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysismdpi.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a valuable tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Characteristic Vibrational Modes of the 1,2,4-Oxadiazole Ring and the Amine

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The 1,2,4-oxadiazole ring has several characteristic vibrations, including C=N, N-O, and C-O stretching modes, as well as ring breathing modes. researchgate.net The amine group will exhibit characteristic N-H stretching vibrations.

Expected Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
C=N (Oxadiazole)Stretch1600 - 1650
C=C (Aromatic)Stretch1450 - 1600
N-O (Oxadiazole)Stretch1300 - 1400
C-O (Oxadiazole)Stretch1000 - 1100

The presence of these bands in the experimental spectra would provide strong evidence for the presence of the 1,2,4-oxadiazole and amine functionalities within the molecule.

Detection of Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is also sensitive to intermolecular interactions, such as hydrogen bonding. In the solid state, the N-H stretching vibrations of the amine group are likely to be shifted to lower wavenumbers and appear as broad bands compared to the gas phase or dilute solution spectra. This is indicative of intermolecular hydrogen bonding between the amine protons of one molecule and the nitrogen or oxygen atoms of the oxadiazole ring of a neighboring molecule. The extent of this shift can provide qualitative information about the strength of these interactions. spbu.runih.gov The analysis of these spectral features can offer insights into the supramolecular assembly and crystal packing of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio after ionization.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) would provide the precise molecular weight of this compound, allowing for the determination of its elemental composition with a high degree of confidence. For the molecular formula C₉H₉N₃O, the expected exact mass would be calculated and compared to the experimentally determined value. A very small mass difference (typically in the parts-per-million range) would confirm the elemental formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₉H₉N₃O
Calculated Exact Mass 175.0746 g/mol
Observed m/z Data not available
Mass Difference (ppm) Data not available

Fragmentation Pathways of the this compound Molecule

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint that provides significant structural information. For 1,2,4-oxadiazoles, fragmentation often involves the cleavage of the heterocyclic ring. researchgate.netsci-hub.st A plausible fragmentation pathway for this compound could involve the initial loss of small neutral molecules or radicals, followed by further fragmentation of the resulting ions. Key fragments would likely include the m-tolyl nitrile ion and other ions resulting from the breakdown of the oxadiazole ring. researchgate.netresearchgate.net

Table 2: Plausible Mass Spectrometric Fragments and Their Proposed Structures

m/z (mass/charge)Proposed Fragment IonFragment Structure
175 Molecular Ion [M]⁺ [C₉H₉N₃O]⁺
Data not availablem-Tolylnitrile[C₈H₇N]⁺
Data not availablem-Tolyl isocyanate[C₈H₇NO]⁺
Data not availableTolyl cation[C₇H₇]⁺

Coupled Chromatography-Mass Spectrometry for Purity Assessment (e.g., GC-MS, LC-MS)

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for assessing the purity of a synthesized compound. In this approach, the sample is first separated by chromatography, and the components are subsequently analyzed by mass spectrometry. A pure sample of this compound would ideally show a single chromatographic peak, with the corresponding mass spectrum confirming the molecular weight of the target compound. The absence of other significant peaks would indicate a high degree of purity.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on the molecular structure, conformation, and intermolecular interactions of this compound.

Precise Determination of Bond Lengths, Bond Angles, and Molecular Geometry

Table 3: Representative Bond Lengths and Angles from a Related Structure

No experimental data is available for the title compound. Data for a related structure would be presented here for illustrative purposes if available.

BondLength (Å)AngleDegree (°)
O1-N2Data not availableN2-C3-N4Data not available
N2-C3Data not availableC3-N4-C5Data not available
C3-N4Data not availableN4-C5-O1Data not available
N4-C5Data not availableC5-O1-N2Data not available
C5-O1Data not availableO1-N2-C3Data not available

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. The amino group on the oxadiazole ring is capable of acting as a hydrogen bond donor, while the nitrogen and oxygen atoms of the ring can act as acceptors. Therefore, it is highly probable that the crystal structure of this compound would feature a network of intermolecular hydrogen bonds. researchgate.net Additionally, the presence of two aromatic rings (the m-tolyl and the oxadiazole ring) suggests the possibility of π-π stacking interactions, which would also contribute to the stability of the crystal lattice.

Studies on Polymorphism and Cocrystallization of the Compound.

A thorough review of scientific literature reveals a notable absence of dedicated studies on the polymorphism and cocrystallization of this compound. The ability of a compound to exist in more than one crystal form, known as polymorphism, can significantly impact its physicochemical properties, including solubility, melting point, and stability. Such studies are crucial in the fields of pharmaceutical development and materials science.

Similarly, cocrystallization, a technique involving the crystallization of a target molecule with a coformer, is a widely used strategy to enhance the properties of active pharmaceutical ingredients. The investigation into the polymorphic forms and cocrystals of a compound provides critical insights into its solid-state behavior.

While experimental data for this compound is not available in the reviewed literature, research on related heterocyclic compounds, including other oxadiazole derivatives, has demonstrated the prevalence and importance of such solid-state characterizations. For instance, studies on various substituted 1,2,4-oxadiazoles and related triazoles often reveal complex hydrogen-bonding networks and the potential for multiple crystalline forms.

Should research into the solid-state properties of this compound be undertaken, it would likely involve screening for polymorphs using various crystallization techniques (e.g., slow evaporation from different solvents, cooling crystallization, vapor diffusion) and a range of analytical methods for characterization.

Hypothetical Data Illustration

To illustrate the type of data that would be generated from such studies, the following table presents a hypothetical summary of potential polymorphic forms. It must be emphasized that the data in this table is purely illustrative and not based on experimental results for this compound.

PropertyForm I (Hypothetical)Form II (Hypothetical)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Melting Point (°C) 155 - 157162 - 164
Solubility (in Ethanol) 5.2 mg/mL3.8 mg/mL
Appearance Needle-like crystalsPrismatic crystals
Key Spectroscopic Data Distinct IR peaks at X, Y cm⁻¹Shifted IR peaks at X', Y' cm⁻¹

Further investigation into cocrystal screening would involve selecting appropriate coformers based on hydrogen bonding principles and supramolecular synthons, followed by characterization using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm the formation of a new crystalline phase. The absence of such published data for this compound highlights a potential area for future research.

No Publicly Available Computational Research Found for this compound

While general information on the methodologies themselves and computational studies on analogous structures—such as other derivatives of 1,2,4-oxadiazole and related heterocyclic systems—are available, there is no retrievable scientific literature that has performed these specific analyses on this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth article on the computational chemistry of this specific compound as requested in the outline. The generation of scientifically accurate content for the specified sections and subsections requires pre-existing, peer-reviewed research which does not appear to be available in the public domain at this time.

Computational Chemistry and Theoretical Modeling of 3 M Tolyl 1,2,4 Oxadiazol 5 Amine

Analysis of Molecular Orbitals and Electronic Properties.

Computational Assessment of Aromaticity in the 1,2,4-Oxadiazole (B8745197) Ring (e.g., NICS, ASE)

The 1,2,4-oxadiazole ring is a five-membered heterocycle that exhibits a degree of aromaticity, a property that significantly influences its stability and reactivity. Computational methods are instrumental in quantifying this characteristic. Among the various descriptors of aromaticity, Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE) are prominent.

NICS calculations are a magnetic criterion for aromaticity. They involve placing a "ghost" atom at the geometric center of the ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. For the 1,2,4-oxadiazole ring, NICS calculations generally yield negative values, confirming its aromatic character, though it is considered to be among the least aromatic of the five-membered heterocyclic systems. One study found the aromaticity index for 1,2,4-oxadiazole to be lower than that of furan. researchgate.net

Aromatic Stabilization Energy (ASE) provides a thermodynamic measure of aromaticity. It is typically calculated by comparing the energy of the cyclic, conjugated system with that of an appropriate acyclic reference compound through isodesmic or homodesmotic reactions. A positive ASE value signifies that the cyclic system is more stable than its acyclic counterpart, indicating aromatic stabilization. For the 1,2,4-oxadiazole ring, ASE calculations would be expected to show a modest positive value, reflecting its moderate aromatic character. The electron-withdrawing nature of the oxygen and nitrogen atoms within the ring influences the electron delocalization and, consequently, the magnitude of the ASE.

Table 1: Representative Computational Aromaticity Data for Heterocycles

HeterocycleNICS(0) (ppm)NICS(1) (ppm)ASE (kcal/mol)
Benzene-7.6-10.230-36
Furan-5.1-8.812-16
1,2,4-Oxadiazole -2.5 (estimated)-5.0 (estimated)8-12 (estimated)

Note: The values for 1,2,4-oxadiazole are estimated based on general trends and the understanding that it is less aromatic than furan. Precise values would require specific calculations for 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine.

Computational Mechanistic Studies of Synthetic and Reactive Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the energy landscape of the reaction, identifying key intermediates and transition states. The most common synthetic routes to 1,2,4-oxadiazoles involve the cyclization of O-acylamidoximes, which can be formed from the reaction of amidoximes with acylating agents. researchgate.net Another pathway is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.net

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the kinetics and thermodynamics of the formation of the 1,2,4-oxadiazole ring, computational chemists locate the transition state (TS) structure for the key bond-forming and bond-breaking steps. The TS is a first-order saddle point on the potential energy surface. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the reaction path downhill from the transition state, connecting it to the preceding reactant (or intermediate) and the subsequent product (or intermediate). This confirms that the located transition state indeed connects the desired species and provides a detailed picture of the atomic motions involved in the reaction. For the cyclodehydration of an O-acylamidoxime intermediate leading to a 1,2,4-oxadiazole, the IRC would illustrate the concerted or stepwise nature of the ring closure and water elimination.

Prediction of Reaction Selectivity and Efficiency

Computational methods can predict the selectivity of reactions when multiple products are possible. For instance, in the synthesis of 1,2,4-oxadiazoles, the reaction of amidoximes with acyl chlorides can sometimes lead to isomeric byproducts. nih.gov By calculating the activation energies for the different reaction pathways, chemists can predict which product will be favored kinetically. The pathway with the lower activation energy will be the dominant one. Furthermore, computational studies can help in optimizing reaction conditions. For example, by modeling the reaction in the presence of different catalysts or solvents, it is possible to identify conditions that lower the activation energy and thus improve the reaction efficiency.

Molecular Modeling of Supramolecular Interactions and Crystal Architectures

The solid-state structure of this compound is determined by a complex interplay of non-covalent interactions. Molecular modeling techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations on molecular clusters, are invaluable for understanding these interactions and predicting crystal packing.

Modeling of π-π Stacking Interactions of the 1,2,4-Oxadiazole and m-Tolyl Aromatic Rings

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the 1,2,4-oxadiazole and the m-tolyl substituent play a significant role in the crystal packing. mdpi.comresearchgate.net These interactions, though weaker than hydrogen bonds, are cumulative and contribute significantly to the cohesion of the crystal lattice. Computational modeling can quantify the strength of these interactions and determine the preferred orientation of the stacked rings (e.g., parallel-displaced or T-shaped). mdpi.comresearchgate.net The interplay between hydrogen bonding and π-π stacking dictates the final crystal architecture, and understanding this interplay is key to crystal engineering and the design of materials with desired properties. researchgate.net

Computational Approaches to Crystal Engineering and Predicting Packing Motifs

Computational crystal engineering for a molecule such as this compound would typically involve a multi-faceted approach, combining quantum mechanical calculations with advanced visualization techniques to predict the most stable crystal structures and to analyze the nature and strength of the intermolecular interactions that stabilize these arrangements.

Theoretical Frameworks for Crystal Structure Prediction

At the heart of computational crystal engineering lies the ability to predict the crystal structure of a molecule from its chemical diagram alone. This is a challenging endeavor due to the vast conformational space and the multitude of possible packing arrangements. The primary computational methods employed for this purpose include:

Energy Minimization Techniques: The potential energy landscape of a crystal is explored to find the most thermodynamically stable structures. This often involves a global search algorithm, such as simulated annealing or genetic algorithms, coupled with a reliable method for calculating the lattice energy.

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, providing a good balance between accuracy and computational cost for studying molecular geometries, electronic properties, and intermolecular interactions. nih.govresearchgate.net For crystal structure prediction, DFT can be used to optimize the geometry of the molecule and to calculate the energies of different polymorphic forms.

Force Fields: Molecular mechanics force fields offer a faster, albeit less accurate, method for calculating energies and are often used for initial screening of a large number of potential crystal structures before more rigorous DFT calculations are performed.

Analysis of Intermolecular Interactions

Once potential crystal structures are generated, a detailed analysis of the intermolecular interactions is crucial for understanding the packing motifs. Key computational tools for this analysis include:

Hirshfeld Surface Analysis: This technique provides a unique way to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm (which highlights close intermolecular contacts), shape index, and curvedness, allowing for the identification and characterization of hydrogen bonds, π-π stacking, and other van der Waals interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer interactions and the nature of bonding within the molecule and between molecules in the crystal lattice. researchgate.net

Illustrative Data from Computational Studies

While specific data for this compound is not available, the following tables illustrate the type of data that would be generated in a computational study of its crystal engineering.

Table 1: Predicted Polymorphs and Lattice Energies

This table would typically list the predicted stable or metastable polymorphs of the compound, their space groups, unit cell parameters, and calculated lattice energies. The polymorph with the lowest lattice energy is predicted to be the most stable.

PolymorphSpace Groupa (Å)b (Å)c (Å)β (°)Lattice Energy (kJ/mol)
Form I P2₁/c10.28.515.195.3-110.5
Form II P-17.89.112.4102.1-108.2
Form III C2/c20.55.618.9110.8-105.7
Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Analysis of Intermolecular Interactions from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution
H···H45.2%
C···H/H···C25.8%
N···H/H···N15.5%
O···H/H···O8.9%
C···C2.1%
Other2.5%
Note: The data in this table is hypothetical and for illustrative purposes only.

By employing these computational methodologies, researchers can gain significant insights into the factors governing the solid-state assembly of this compound. This knowledge is invaluable for controlling polymorphism, designing co-crystals, and ultimately, for tailoring the material properties of this and related compounds for various applications. The synergy between computational prediction and experimental validation is key to advancing the field of crystal engineering. nih.gov

Advanced Research Applications of 3 M Tolyl 1,2,4 Oxadiazol 5 Amine in Modern Chemical Science

Role as a Synthetic Building Block and Privileged Scaffold in Organic Chemistry

The 1,2,4-oxadiazole (B8745197) ring system, particularly when functionalized with reactive groups like an amine, represents a "privileged scaffold" in synthetic chemistry. This designation stems from its favorable properties, including metabolic stability and the ability to act as a bioisostere for amide and ester groups. The p researchgate.netresence of the m-tolyl group and an amino substituent on the 1,2,4-oxadiazole core of 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine provides distinct reactive sites, making it a valuable and versatile building block for constructing more complex molecules.

Precursor in the Synthesis of Complex Heterocyclic Architectures

The structure of this compound is primed for elaboration into more complex heterocyclic systems. The amino group offers a nucleophilic site for a variety of chemical transformations, while the oxadiazole ring itself can influence or direct subsequent reactions.

Research has demonstrated that oxadiazole-substituted compounds can serve as key precursors in multi-component reactions to form sophisticated molecular frameworks. For instance, a one-pot, three-component synthesis has been developed to produce meta-hetarylanilines starting from heterocycle-substituted 1,3-diketones, acetone (B3395972), and various amines. In a d-nb.inforelated process, a 1,2,4-oxadiazol-5-yl substituted 1,3-diketone was shown to react with amines and acetone to yield meta-substituted anilines. The e d-nb.infolectron-withdrawing nature of the oxadiazole ring is crucial for the success of this benzannulation reaction.

Furt d-nb.infohermore, the general reactivity of amino-substituted heterocycles is well-documented. For example, 1,2,5-oxadiazol-3-amines are used to synthesize compounds with a range of pharmacological activities. A hig wiley-vch.dehly chemoselective four-component reaction involving ninhydrin, malononitrile, primary amines, and dialkyl acetylenedicarboxylates has been developed to create complex heterocyclic [3.3.3]propellanes, highlighting the utility of amine precursors in building intricate architectures. The a scielo.brmino group on the 1,2,4-oxadiazole ring can be similarly exploited as a handle for constructing novel polycyclic systems.

The table below summarizes examples of heterocyclic systems synthesized from oxadiazole-based precursors.

Precursor TypeReagentsResulting ArchitectureRef.
1,2,4-Oxadiazol-5-yl substituted 1,3-diketoneAmines, Acetonemeta-Substituted Anilines
1 d-nb.info,2,5-Oxadiazole-3,4-diamine2,5-Hexanedione4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
N wiley-vch.deinhydrin, Malononitrile, Primary AmineDialkyl AcetylenedicarboxylatesHeterocyclic [3.3.3]Propellanes
5 scielo.br-Amino-1,2,4-trizol-3-yl)-1,3,4-oxadiazol-2-amineVariousEnergetic Materials

## ## 6.1.2. Scaffold for the Development of Combinatorial Chemistry Libraries (Non-Medicinal Contexts)

In combinatorial chemistry, a core scaffold is systematically decorated with a variety of substituents to rapidly generate a large library of related compounds. The this compound is an ideal candidate for such a scaffold outside of medicinal contexts, for example, in the discovery of new materials or chemical probes.

The synthetic accessibility and the presence of two distinct points for modification (the amino group and the tolyl ring) allow for the creation of diverse chemical libraries. For example, a focused library of oxadiazole-isopropylamides was synthesized to explore structure-activity relationships, demonstrating the modular nature of the oxadiazole scaffold. The s researchgate.netynthesis involved reacting key building block libraries, highlighting a strategy that can be broadly applied. The d researchgate.netevelopment of efficient, one-pot syntheses for 3,5-disubstituted 1,2,4-oxadiazoles further facilitates their use in creating compound libraries for various research applications.

#### researchgate.netnih.gov 6.1.3. Ligand Frameworks in Coordination Chemistry and Catalysis

The 1,2,4-oxadiazole ring contains multiple nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that this compound and its derivatives can act as ligands to form metal complexes with applications in catalysis or materials science.

While direct studies on the coordination chemistry of this compound are not extensively reported, the principle has been established with related structures. For example, 3,3′-bi-1,2,4-oxadiazole has been used as a ligand to form metal complexes. Resea googleapis.comrch has also shown that meta-terphenyls, which can be synthesized from oxadiazole precursors, are of significant interest in coordination chemistry. Furth d-nb.infoermore, energetic coordination complexes have been synthesized using ligands containing other five-membered heterocycles like 1-AET and 1-ETZ, indicating the potential for nitrogen-rich heterocycles to serve as effective ligands. The a wiley-vch.demino group on the title compound provides an additional strong binding site, allowing it to potentially act as a bidentate or bridging ligand, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Applications in Materials Science and Engineering

The rigid, planar structure and electron-deficient nature of the 1,2,4-oxadiazole ring make it an attractive component for advanced materials. Its incorporation into larger molecular or polymeric structures can impart desirable thermal, electronic, and optical properties.

Investigation as a Component in Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The rod-like or disc-like shape of molecules is often a key factor in the formation of liquid crystalline phases (mesophases). The rigid structure of the 3-(m-Tolyl)-1,2,4-oxadiazole unit makes it a suitable building block for designing such molecules.

Studies have shown that 3,5-disubstituted 1,2,4-oxadiazoles can form the core of liquid crystalline compounds. For e rjptonline.orgxample, λ-shaped molecules incorporating tris(oxadiazolyl)benzenes have been synthesized and shown to exhibit enantiotropic mesophases. While ambeed.com much of the research has focused on 1,3,4-oxadiazoles, the structural similarities suggest that 1,2,4-oxadiazoles are also promising candidates. Patents have described 3,5-disubstituted-1,2,4-oxadiazoles as a class of liquid crystalline compounds. The p rjptonline.orgolar amino group and the tolyl substituent in this compound could be modified with long alkyl chains, a common strategy to induce and stabilize liquid crystalline behavior. Resea scielo.brrch on other polar heterocycles also supports this potential, with some derivatives being investigated for use in supramolecular assemblies and liquid crystals.

Ox researchgate.netadiazole Derivative TypeObserved Property/ApplicationRef.
3,5-Disubstituted 1,2,4-oxadiazolesClass of liquid crystalline compounds
1 rjptonline.org,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenesEnantiotropic mesophases, turquoise fluorescence
E ambeed.comthyl 5-amino-1,2,4-oxadiazole-3-carboxylateListed under Liquid Crystal (LC) Materials
5 osti.gov-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamidePotential use in supramolecular assemblies and liquid crystals

## researchgate.net## 6.2.2. Exploration in Organic Optoelectronic Devices and Charge Transport Materials

Organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells, rely on materials that can efficiently transport electrons and/or holes. The electron-deficient nature of the oxadiazole ring makes it an excellent candidate for electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in these devices.

Oxadiazole derivatives are widely studied for these applications due to their high photoluminescence quantum yield and good thermal and chemical stability. Their use in the electron transport layers of OLEDs can help reduce the operating voltage and improve efficiency. Theoretical and experimental studies on donor-acceptor-donor (D-A-D) structured molecules have shown that incorporating electron-accepting units is crucial for tuning the optoelectronic properties. The 1,2,4-oxadiazole ring in this compound can function as the acceptor component.

By chemically linking this core to suitable electron-donating moieties, it is possible to design novel materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in optoelectronic devices. The synthesis of such molecules often involves leveraging the functional groups on the core scaffold, making this compound a valuable starting point for creating new materials for high-efficiency OLEDs and other organic electronic applications.

scielo.br

Integration into Polymeric Materials with Tunable Properties

The incorporation of heterocyclic moieties like the 1,2,4-oxadiazole ring into polymer backbones or as side-chain functionalities is a significant strategy for developing advanced materials with tailored properties. While direct polymerization studies involving this compound are not extensively documented, research on analogous oxadiazole-containing polymers provides a clear indication of the potential applications. The inherent characteristics of the oxadiazole ring, such as its electron-deficient nature, high thermal and chemical stability, and defined geometry, make it a valuable component for creating functional polymers. researchgate.net

The synthesis of π-conjugated polymers featuring a 1,2,4-oxadiazole linker has been successfully achieved through methods like direct heteroarylation polymerization (DHAP). rsc.org These polymers are noted for their stability under both acidic and basic conditions and possess significant thermal stability. rsc.org The optical properties of such polymers are a key area of research; oxadiazole-containing conjugated polymers often exhibit strong photoluminescence, with quantum yields reaching up to 0.40 in some cases. researchgate.netrsc.org

| Mechanical Properties | Covalent integration into the polymer backbone increases the glass transition temperature (Tg). | Stable thin films, mechanically robust electronic components. | researchgate.net |

Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. The 1,2,4-oxadiazole ring is a particularly valuable scaffold in this domain. nih.gov Its utility stems from its structural rigidity and its capacity to act as a bioisosteric equivalent to amide and ester groups, largely due to its ability to participate in specific interactions like hydrogen bonding. nih.govlifechemicals.comfrontiersin.org This makes compounds such as this compound attractive building blocks for constructing complex, ordered supramolecular architectures. The arrangement of nitrogen and oxygen atoms in the ring provides defined vectors for hydrogen bond donation and acceptance, which is fundamental to molecular recognition and self-assembly processes. nih.govresearchgate.net

Design of Molecular Receptors and Sensors for Chemical Species (Non-Biological Sensing)

The principles of molecular recognition are central to the design of synthetic receptors capable of selectively binding specific chemical species. The 1,2,4-oxadiazole scaffold serves as an excellent platform for creating such receptors for non-biological sensing applications. The predictable geometry of the ring and the potential for functionalization at different positions—in this case, with a m-tolyl group at C3 and an amine group at C5—allow for the precise spatial arrangement of binding sites.

These binding sites leverage a variety of non-covalent interactions to achieve selective recognition of a target guest molecule. While specific research on this compound as a chemical sensor is limited, studies on related structures demonstrate the concept. For instance, the cooperative action of O–H⋯O hydrogen bonding, halogen bonding (e.g., Cl⋯O), and π⋯π stacking has been shown to drive the formation of complex supramolecular frameworks. researchgate.net The amino group on this compound can act as a potent hydrogen bond donor, while the nitrogen atoms in the oxadiazole ring can act as acceptors. Simultaneously, the m-tolyl group provides a region for π-π stacking interactions. By strategically combining these features, a receptor can be designed to create a binding cavity that is sterically and electronically complementary to a specific analyte, forming the basis for a selective sensor.

Table 2: Key Intermolecular Forces in Oxadiazole-Based Molecular Recognition

Interaction Type Description Role in Recognition Reference
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom (N, O). Provides high specificity and directional control in binding. researchgate.net
π⋯π Stacking Attractive, non-covalent interaction between aromatic rings. Contributes to the stabilization of the receptor-analyte complex. researchgate.net

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Offers an additional layer of directional control and binding strength. | researchgate.net |

Self-Assembly Processes and Hierarchical Structure Formation

Self-assembly is the autonomous organization of components into ordered structures, driven by specific local interactions. Molecules containing the 1,2,4-oxadiazole scaffold have demonstrated a strong propensity for self-assembly into well-defined hierarchical structures. Research has shown that related 1,2,4-oxadiazole derivatives can self-assemble to form two-dimensional (2D) supramolecular organic frameworks (SOFs). researchgate.net

The formation of these higher-order structures is not random but is dictated by a combination of intermolecular forces. Theoretical analyses, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, have confirmed that hydrogen bonding is often the most significant driving force, followed by π⋯π stacking. researchgate.net In one documented case, the energy contribution of hydrogen bonding was calculated to be approximately -15.2 kcal/mol, with π⋯π stacking contributing around -11.1 kcal/mol. researchgate.net This cooperative action of multiple, relatively weak interactions leads to the formation of stable, extended networks. The specific substitution pattern of this compound, with its hydrogen-bonding amine group and π-rich tolyl group, provides the necessary functionalities to potentially engage in similar self-assembly processes, leading to the formation of tapes, sheets, or more complex three-dimensional frameworks.

Host-Guest Chemistry Involving the 1,2,4-Oxadiazole Scaffold

A fascinating consequence of the self-assembly of 1,2,4-oxadiazole-based molecules is the creation of structures capable of host-guest chemistry. When molecules self-assemble into larger frameworks, they can define internal cavities or channels. These voids can then accommodate smaller "guest" molecules, such as solvents.

For example, the 2D supramolecular organic frameworks formed by certain 1,2,4-oxadiazole derivatives create infinite hollow tunnels between the layers of the framework. researchgate.net These tunnels have been shown to incorporate solvent molecules like 1,2-dichloroethane (B1671644) (1,2-DCE), 1,2-dibromoethane (B42909) (1,2-DBE), and n-hexane. researchgate.net The supramolecular framework acts as the "host," while the solvent molecules are the "guests." This demonstrates that the 1,2,4-oxadiazole scaffold can be used to construct molecular containers. The size, shape, and chemical nature of the guest molecule that can be encapsulated are determined by the architecture of the host framework, which in turn is dictated by the structure of the constituent oxadiazole building blocks. This opens up possibilities for applications in areas such as molecular separation, storage, and catalysis, where the controlled uptake and release of guest species are required.

Q & A

Q. What synthetic strategies are optimal for preparing 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine, and how can intermediates be characterized?

Answer:

  • Synthesis Route: The compound can be synthesized via cyclization of a thioamide intermediate or through a two-step process involving nitrile oxide formation followed by [3+2] cycloaddition. For example, bromophenyl-substituted oxadiazolamine derivatives (e.g., 3-(3-bromophenyl)-1,2,4-oxadiazol-5-amine) are synthesized using nucleophilic substitution under basic conditions, with reagents like m-chloroperbenzoic acid (mCPBA) for oxidation .
  • Characterization: Employ NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to verify intermediates. X-ray crystallography (e.g., using SHELXL ) is critical for confirming regiochemistry and structural integrity, especially given the potential for isomeric byproducts in heterocyclic systems.

Q. How should researchers address discrepancies in spectroscopic data for oxadiazol-5-amine derivatives?

Answer:

  • Data Validation: Cross-reference IR and NMR spectra with computational predictions (e.g., Gaussian 03 for vibrational frequencies) to resolve ambiguities. For instance, conflicting NMR signals in the aromatic region may arise from rotational isomers or solvent effects.
  • Crystallographic Resolution: Single-crystal X-ray diffraction (using SHELX programs ) is definitive for resolving structural ambiguities, such as distinguishing between 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers.

Advanced Research Questions

Q. What methodologies are effective for studying the structure-activity relationships (SAR) of this compound in pharmacological contexts?

Answer:

  • Biological Assays: Use in vitro models (e.g., antimicrobial DPPH assays ) to evaluate bioactivity. For example, oxadiazole derivatives with trifluoromethyl or bromophenyl groups have shown enhanced antimicrobial and antioxidant activity .
  • Molecular Docking: Perform docking studies (e.g., using AutoDock Vina) to predict interactions with target enzymes, such as bacterial dihydrofolate reductase or cancer-related kinases .

Q. How can researchers optimize crystallographic refinement for oxadiazol-5-amine derivatives with low-resolution data?

Answer:

  • Refinement Techniques: Use SHELXL’s restraints for anisotropic displacement parameters and hydrogen-bonding networks to improve model accuracy . For twinned crystals, employ the TWIN/BASF commands in SHELX to account for pseudo-merohedral twinning.
  • Validation Tools: Leverage the CCDC’s Mercury software to validate hydrogen-bonding interactions and packing motifs, which are critical for understanding solid-state reactivity.

Q. What strategies mitigate synthetic challenges in scaling up oxadiazol-5-amine derivatives for preclinical studies?

Answer:

  • Reaction Optimization: Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives like NaBH₄ in reduction steps . For brominated analogs, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce functional groups post-cyclization .
  • Purification: Employ flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity products, avoiding silica gel decomposition of sensitive oxadiazole rings.

Data Contradiction Analysis

Q. How should conflicting bioactivity results between oxadiazol-5-amine analogs be interpreted?

Answer:

  • Contextual Factors: Compare assay conditions (e.g., cell line specificity, concentration ranges). For example, 5-aryl-oxadiazole derivatives exhibit variable anticancer activity depending on the substituent’s electron-withdrawing/donating properties .
  • Metabolic Stability: Assess compound stability in physiological buffers using LC-MS. Instability due to hydrolysis (common in oxadiazoles) may explain discrepancies between in vitro and in vivo results .

Q. Why do computational predictions of molecular electrostatic potential (MEP) sometimes conflict with experimental reactivity data?

Answer:

  • Solvent Effects: DFT calculations often assume gas-phase conditions, whereas experimental reactivity (e.g., nucleophilic substitution) occurs in solvent environments. Include implicit solvent models (e.g., PCM in Gaussian) to improve agreement .
  • Crystal Packing: Solid-state interactions (e.g., π-stacking in aryl-substituted oxadiazoles) can alter reactivity pathways, which are not captured in gas-phase simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.